Evidence 1: Functional Bladder Selectivity—Vamicamide vs. Oxybutynin and Atropine
Vamicamide exhibits tissue-dependent antagonism with pA2 = 6.82 in urinary bladder versus 5.94 in atria (Δ = 0.88 log units, ~7.6-fold potency difference), whereas oxybutynin and atropine show uniform pA2 values across all tissues tested [1]. The pA2 values of oxybutynin hydrochloride and atropine sulfate monohydrate were nearly the same in all the tissues tested [1].
| Evidence Dimension | Functional antagonist potency (pA2) across tissues |
|---|---|
| Target Compound Data | Bladder pA2 = 6.82; Atria pA2 = 5.94; Stomach pA2 = 6.81; Vas deferens pA2 = 6.90 |
| Comparator Or Baseline | Oxybutynin: uniform pA2 across all tissues; Atropine: uniform pA2 across all tissues |
| Quantified Difference | Vamicamide bladder-atria pA2 difference = 0.88 (≈7.6-fold selectivity); Oxybutynin/Atropine difference ≈ 0 |
| Conditions | Isolated tissue preparations; carbachol and McN-A-343 as cholinergic agonists |
Why This Matters
Procurement of vamicamide rather than oxybutynin or atropine is required for experiments where cardiac muscarinic blockade would confound interpretation of bladder-specific effects.
- [1] Oyasu H, Yamamoto T, Sato N, Sawada T, Ozaki R, Mukai T, et al. Urinary bladder-selective action of the new antimuscarinic compound vamicamide. Arzneimittelforschung. 1994;44(11):1242-9. View Source
